1-Butyl-1-methylpyrrolidinium chloride

説明

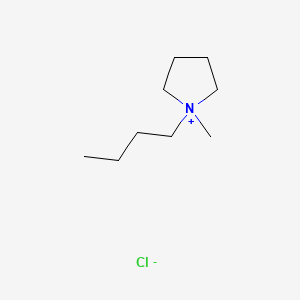

Structure

2D Structure

特性

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.ClH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOXKGZZTBKJFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031460 | |

| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479500-35-1 | |

| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479500-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479500351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidinium, 1-butyl-1-methyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV1ZJL59R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Butyl-1-methylpyrrolidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPyrr][Cl]), an ionic liquid with diverse applications in chemical reactions and electrochemistry. This document outlines the synthetic protocol, purification methods, and comprehensive characterization techniques, presenting quantitative data in a clear and accessible format.

Physicochemical Properties

1-Butyl-1-methylpyrrolidinium chloride is a quaternary ammonium (B1175870) salt consisting of a 1-butyl-1-methylpyrrolidinium cation and a chloride anion. It is a white crystalline solid soluble in water.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20ClN | [1][2][3] |

| Molar Mass | 177.71 g/mol | [1][3] |

| Melting Point | 124 °C or 198 °C | [1][4] |

| Appearance | Powder to crystal | [1] |

| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium chloride | [3] |

| CAS Number | 479500-35-1 | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 1-methylpyrrolidine (B122478) and 1-chlorobutane.[5]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPL]Cl or [C4mpyr]Cl, is a quaternary ammonium (B1175870) salt and a member of the ionic liquid (IL) class of compounds. Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable solubility. [BMPL]Cl, specifically, is recognized for its potential applications as a solvent in organic synthesis, a phase-transfer catalyst, and as an electrolyte in electrochemical devices.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visual representation of its synthesis workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that variations in reported values, particularly for the melting point, can arise from differences in experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ClN | [3][4][5] |

| Molecular Weight | 177.71 g/mol | [5] |

| Appearance | White to light yellow/orange powder or crystals | |

| Melting Point | 198 °C | [3][4] |

| 124 °C | ||

| 175 °C | [6] | |

| Density | 1.219 g/cm³ | [4] |

| Solubility in Water | Soluble |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the quaternization of N-methylpyrrolidine with 1-chlorobutane (B31608).

Materials:

-

N-methylpyrrolidine

-

1-chlorobutane

-

Propan-2-ol (isopropyl alcohol)

-

Ethyl acetate

-

Schlenk flask

-

Reflux condenser

-

Cooling bath

-

Vacuum drying apparatus

Procedure:

-

In a Schlenk flask, slowly add 1-chlorobutane (2.05 mol) to a cooled solution of 1-methylpyrrolidine (B122478) (1.92 mol) in propan-2-ol (200 cm³).

-

Bring the reaction mixture to reflux and maintain for 24 hours.

-

After the reflux period, cool the mixture. Transparent crystals of this compound will precipitate.

-

Decant the solvent.

-

Recrystallize the crude product from propan-2-ol.

-

Wash the purified crystals with ethyl acetate.

-

Dry the final product under vacuum to yield colorless crystals.

This procedure has been reported to yield a high purity product with a yield of approximately 92%.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

General Experimental Methodologies for Physicochemical Property Determination

While specific experimental details for every property of this compound are not always published, the following are standard and widely accepted methods for determining the key physicochemical properties of ionic liquids.

Melting Point Determination

The melting point of ionic liquids can be determined using the capillary method.[2][6]

Apparatus:

-

Melting point apparatus (manual or automated)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath) or a modern digital melting point apparatus

Procedure:

-

Ensure the sample of this compound is thoroughly dried and in a fine powder form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point range. For pure compounds, this range is typically narrow.

Density Measurement

The density of ionic liquids is commonly measured using a vibrating tube densimeter.[4][7]

Apparatus:

-

Vibrating tube densimeter

-

Temperature-controlled water bath for precise temperature regulation

-

Syringe for sample injection

Procedure:

-

Calibrate the densimeter with fluids of known density, such as dry air and deionized water, at the desired measurement temperature.

-

Inject the sample of this compound into the oscillating U-tube of the densimeter, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the set temperature.

-

The instrument measures the oscillation period of the U-tube, which is then converted to a density value based on the calibration.

-

Repeat the measurement to ensure reproducibility.

Solubility Determination

A straightforward method to determine the solubility of an ionic liquid in a solvent like water is through visual observation and preparing solutions of varying concentrations.

Apparatus:

-

Test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure for Qualitative Assessment:

-

Add a small amount of this compound to a test tube containing the solvent (e.g., water).

-

Agitate the mixture vigorously using a vortex mixer or by stirring.

-

Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent.

Procedure for Quantitative Assessment (Gravimetric Method):

-

Prepare a saturated solution of this compound in the solvent at a specific temperature by adding an excess of the ionic liquid to the solvent and stirring for an extended period to ensure equilibrium.

-

Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.

-

Evaporate the solvent from the known volume of the solution under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of grams per 100 mL or other appropriate units.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared absorption spectrum of this compound provides information about its molecular structure and the vibrational modes of its functional groups. A representative FTIR spectrum has been documented in the NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.[8] This data is crucial for confirming the identity and purity of the synthesized compound.

Conclusion

This compound is an ionic liquid with a distinct set of physicochemical properties that make it a valuable compound for various applications in research and industry. This guide has provided a detailed overview of its core properties, a reliable synthesis protocol, and general methodologies for its characterization. The provided data and protocols aim to support researchers and professionals in the effective utilization and further investigation of this versatile ionic liquid.

References

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. research.abo.fi [research.abo.fi]

- 5. This compound | C9H20ClN | CID 11769095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Figure A-7, [Infrared Absorption Spectrum of 1-Butyl-1-Methylpyrrolidinium...]. - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium (B1250683) chloride, an ionic liquid, has garnered significant attention in various scientific fields due to its unique properties as a solvent and catalyst. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic data, intended to serve as a valuable resource for researchers and professionals in drug development and other scientific disciplines.

Chemical Structure and Formula

1-Butyl-1-methylpyrrolidinium chloride consists of a quaternary ammonium (B1175870) cation, 1-butyl-1-methylpyrrolidinium ([C₄H₉(CH₃)C₄H₈N]⁺), and a chloride anion (Cl⁻).

Molecular Formula: C₉H₂₀ClN[1]

IUPAC Name: 1-butyl-1-methylpyrrolidin-1-ium chloride[1]

CAS Number: 479500-35-1[1]

Molecular Weight: 177.71 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 198 °C | [2] |

| Density | 1.219 g/cm³ | [2] |

| Water Solubility | Soluble | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

Materials:

-

Propan-2-ol (isopropyl alcohol)

-

Ethyl acetate

Procedure:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylpyrrolidine in propan-2-ol.

-

Slowly add an equimolar amount of 1-chlorobutane to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, transparent crystals of this compound will form.

-

Decant the solvent.

-

Recrystallize the crude product from propan-2-ol to purify.

-

Wash the purified crystals with ethyl acetate.

-

Dry the final product under vacuum.

Synthesis Pathway Diagram:

Caption: Synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.49-3.42 | m | 4H | -CH₂- (pyrrolidinium ring) |

| 3.42-3.34 | m | 2H | N⁺-CH₂- (butyl chain) |

| 3.02 | s | 3H | N⁺-CH₃ |

| 2.06 | br. s | 4H | -CH₂- (pyrrolidinium ring) |

| 1.66 | quintet | 2H | -CH₂- (butyl chain) |

| 1.29 | sextet | 2H | -CH₂- (butyl chain) |

| 0.91 | t | 3H | -CH₃ (butyl chain) |

Solvent: Chloroform-d

¹³C NMR (Carbon NMR):

-

~10-25 ppm: Terminal methyl carbon of the butyl group.

-

~20-40 ppm: Methylene (B1212753) carbons of the butyl chain.

-

~45-55 ppm: Methyl carbon attached to the nitrogen.

-

~60-70 ppm: Methylene carbons of the pyrrolidinium (B1226570) ring and the methylene group of the butyl chain attached to the nitrogen.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a prominent peak for the cation.

| m/z | Ion |

| 142.16 | [C₉H₂₀N]⁺ |

Applications

This compound is a versatile ionic liquid with a range of applications in scientific research and industry, including:

-

Solvent: It can be used as a "green" solvent in various organic reactions and extractions due to its low volatility and high thermal stability.

-

Catalyst: It can act as a phase-transfer catalyst in reactions such as oxidations and alkylations.

-

Electrochemistry: Its ionic nature makes it a suitable component for electrolytes in batteries and supercapacitors.

-

Biocatalysis: It has been investigated for its potential in biocatalytic processes.

Conclusion

This technical guide provides a detailed overview of the structure, properties, synthesis, and characterization of this compound. The compiled data and experimental protocols are intended to support researchers and professionals in their work with this important ionic liquid. Further research to obtain and publish a complete set of experimental spectroscopic data, particularly ¹³C NMR, would be beneficial to the scientific community.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-1-methylpyrrolidinium Chloride

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]), an ionic liquid of significant interest to researchers, scientists, and professionals in drug development. This document details quantitative thermal analysis data, experimental protocols, and the proposed decomposition pathways.

Thermal Stability Data

The thermal stability of this compound is a critical parameter for its application in various fields. The data presented below has been compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. It is important to note that the exact values can vary slightly depending on the experimental conditions such as heating rate, sample purity, and atmosphere.

| Property | Value | Method | Notes |

| Molecular Formula | C₉H₂₀ClN | - | [1][2] |

| Molecular Weight | 177.72 g/mol | - | [1][2] |

| Melting Point (Tₘ) | ~198 °C | DSC | [1] A DSC thermogram of Pyr14Cl shows a melting point of 203 °C and decomposition at 210 °C.[3] |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | Approximately 205 - 254 °C (for [C₄MPyr][Br]) | TGA (Non-isothermal) | While specific TGA data for the chloride salt is not readily available, data for the analogous bromide salt ([C₄MPyr][Br]) suggests a decomposition range.[4] Ionic liquids with chloride anions generally exhibit lower thermal stability than their bromide counterparts.[5] The onset temperature is dependent on the heating rate.[4] |

| Peak Decomposition Temperature (Tₚₑₐₖ) | 283 - 294 °C (for [C₄MPyr][Br]) | TGA (DTG curve) | This represents the temperature of the maximum rate of decomposition for the analogous bromide salt.[4] |

| Decomposition Profile | Single-step degradation | TGA | Studies on similar pyrrolidinium-based ionic liquids suggest a single-step degradation procedure.[6] |

Experimental Protocols

The following section outlines the detailed methodologies for conducting thermogravimetric analysis (TGA) to evaluate the thermal stability of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible TGA data, especially for hygroscopic materials like [BMPy][Cl].

-

Drying: Dry the this compound sample under high vacuum (e.g., up to 0.003 mbar) at a temperature of 80-100 °C for at least 48 hours to remove any residual water and volatile impurities.[3] The water content should be verified using Karl Fischer titration to ensure it is minimal (e.g., 7-8 ppm).[3]

-

Handling: Due to its hygroscopic nature, handle the dried sample in an inert atmosphere (e.g., a glove box with an argon atmosphere) to prevent moisture reabsorption.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the dried sample into a clean, inert TGA crucible (e.g., platinum or alumina).

Thermogravimetric Analysis (TGA) Parameters

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Platinum or alumina (B75360) crucible.

-

Sample Size: 5-10 mg.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for comparative studies.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the intersection of the baseline tangent with the tangent of the decomposition curve. The peak decomposition temperature (Tₚₑₐₖ) is determined from the peak of the derivative thermogravimetric (DTG) curve.

Decomposition Pathways

The thermal decomposition of this compound is proposed to proceed primarily through two main pathways: Hofmann elimination and nucleophilic substitution (Sₙ2) . The presence of the chloride anion, a reasonably good nucleophile, influences these pathways.

Proposed Decomposition Mechanisms

-

Hofmann Elimination: This is a common decomposition route for quaternary ammonium (B1175870) salts.[7][8][9][10] The chloride anion acts as a base, abstracting a proton from the butyl group, leading to the formation of 1-butene, methylpyrrolidine, and hydrochloric acid. Due to the steric hindrance of the pyrrolidinium (B1226570) ring, the Hofmann rule predicts the formation of the least substituted alkene.[7][8]

-

Sₙ2 Nucleophilic Substitution: The chloride anion can also act as a nucleophile, attacking either the methyl or the butyl group attached to the nitrogen atom.

-

Attack on the methyl group: This would yield methyl chloride and 1-butylpyrrolidine.

-

Attack on the butyl group: This would result in butyl chloride and 1-methylpyrrolidine.

-

The relative contribution of these pathways is dependent on the temperature and the specific structure of the ionic liquid.

Visualized Pathways and Workflows

Caption: Proposed thermal decomposition pathways for this compound.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

References

- 1. This compound, >99% | IoLiTec [iolitec.de]

- 2. This compound | C9H20ClN | CID 11769095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Safety and Handling of 1-Butyl-1-methylpyrrolidinium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and toxicological profile of 1-Butyl-1-methylpyrrolidinium chloride (CAS No. 479500-35-1), an ionic liquid with diverse applications in chemical synthesis and electrochemistry. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively in a laboratory setting.

Section 1: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀ClN | [1] |

| Molecular Weight | 177.72 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 198 °C | [2] |

| Boiling Point | Data not available | |

| Density | 1.219 g/cm³ | [2] |

| Solubility | Soluble in water |

Section 2: Hazard Identification and GHS Classification

The hazard classification of this compound presents some ambiguity. According to the European Chemicals Agency (ECHA) C&L Inventory, there is a divided notification on its classification. 50% of the notifications classify the substance as causing skin irritation (Skin Irrit. 2, H315) and serious eye irritation (Eye Irrit. 2, H319), while the other 50% do not classify it as hazardous.

GHS Pictogram (as per notifications indicating hazard):

Signal Word (as per notifications indicating hazard): Warning

Hazard Statements (as per notifications indicating hazard):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Given the conflicting classifications, it is prudent to handle this compound with care, assuming it has the potential to cause skin and eye irritation.

Section 3: Toxicological Profile

Extensive toxicological studies have been conducted by the National Toxicology Program (NTP) on this compound, referred to as Bmpy-Cl in their reports.[3]

Acute Toxicity and Sensitization

Studies have shown that this compound may induce weak to mild skin sensitization.[4] In a local lymph node assay (LLNA), dermal treatment with 6.25% of the compound increased lymph node cell proliferation.[4] It was also positive in the in vitro Human Cell Line Activation Test (h-CLAT) and KeratinoSens™ assay, which are used to assess skin sensitization potential.[4] Quaternary ammonium (B1175870) compounds, the chemical class to which this substance belongs, are known to sometimes cause skin and respiratory irritation.[5]

Subchronic Toxicity (NTP 3-Month Drinking Water Study)

A 3-month study in Sprague Dawley rats and B6C3F1/N mice was conducted to assess the toxicity of this compound administered in drinking water.[3]

Key Findings:

-

Rats: Male and female rats exposed to different concentrations showed exposure-related decreases in body weight at higher concentrations.[6]

-

Mice: Mice also exhibited decreased body weights at higher exposure levels.[6] The study identified nonneoplastic lesions in the kidneys of male and female mice and in the adrenal glands of female mice at higher concentrations.[3]

Lowest-Observed-Effect Levels (LOELs): The study established the following LOELs based on the observed effects:

Absorption, Distribution, Metabolism, and Excretion (ADME)

ADME studies in male Fischer 344 rats revealed the following:[7]

-

Absorption: After a single oral dose, the maximum blood concentration was reached at 1.5 hours.[7]

-

Metabolism: The compound is poorly metabolized, with the parent chemical being the primary component found in urine.[7]

-

Excretion: Following a single oral dose, approximately 29-38% of the administered dose was eliminated in the urine and 51-69% in the feces within 72 hours.[7]

Mutagenicity

This compound was tested for mutagenicity in the Ames test using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9). The results were negative, indicating that the compound is not mutagenic under the conditions of this assay.

Section 4: Experimental Protocols

While specific, detailed experimental protocols for every conceivable laboratory procedure involving this compound are not available, this section outlines the methodologies used in the key toxicological studies and provides a general framework for safe handling.

NTP 3-Month Drinking Water Study Protocol[8]

-

Test Species: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats and B6C3F1/N mice.

-

Administration Route: Drinking water.

-

Exposure Concentrations (Rats):

-

Males: 0, 0.3, 1, or 3 mg/mL.

-

Females: 0, 1, 3, or 6 mg/mL.

-

-

Exposure Concentrations (Mice):

-

Males: 0, 1, 3, or 10 mg/mL.

-

Females: 0, 1, 3, or 6 mg/mL.

-

-

Duration: 3 months.

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights and water consumption were recorded regularly.

-

Pathology: At the end of the study, a complete necropsy was performed. Organ weights were recorded, and tissues were collected for histopathological examination.

In Vitro Skin Irritation Test (General Protocol based on OECD TG 439)[9]

This is a generalized protocol for assessing skin irritation potential using reconstructed human epidermis models.

-

Test System: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

The test chemical is removed by washing.

-

The tissues are incubated for a further period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Cell viability is assessed using a quantitative method, typically the MTT assay, which measures the activity of mitochondrial reductase.

-

-

Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.[8]

Section 5: Safe Handling and Personal Protective Equipment (PPE)

Based on the available safety data, the following handling procedures and personal protective equipment are recommended.

General Handling Workflow

General workflow for handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particulate filter.

Section 6: First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 7: Storage and Disposal

Storage

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep under an inert atmosphere (e.g., nitrogen) for long-term storage to prevent moisture absorption.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for specific guidance on the disposal of ionic liquid waste.[9] General approaches for ionic liquid waste may include incineration or specialized chemical waste disposal.[9]

Section 8: Logical Relationships in Skin Sensitization

While a specific signaling pathway for this compound-induced skin sensitization has not been elucidated, the following diagram illustrates the generally accepted adverse outcome pathway (AOP) for chemical-induced skin sensitization. Quaternary ammonium compounds can act as haptens, initiating this cascade.[10][11]

References

- 1. This compound | C9H20ClN | CID 11769095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, >99% | IoLiTec [iolitec.de]

- 3. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of Skin Sensitization Induced by Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 6. Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. iivs.org [iivs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

Technical Guide: Purity and Assay of 1-Butyl-1-methylpyrrolidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium (B1250683) chloride (BMP), an ionic liquid with the chemical formula C₉H₂₀ClN, is a quaternary ammonium (B1175870) salt that exists as a white to light yellow crystalline powder.[1] Its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, have led to its use as a solvent in chemical reactions, a phase-transfer catalyst, and as a component in electrochemical applications.[2] Given its diverse applications, particularly in sensitive fields like drug development, ensuring the purity and accurate assay of BMP is of paramount importance.

This technical guide provides an in-depth overview of the analytical methods for determining the purity and assay of 1-Butyl-1-methylpyrrolidinium chloride. It includes detailed experimental protocols, data presentation in tabular format for clarity, and workflow diagrams to visually represent the analytical processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 479500-35-1 | [3][4] |

| Molecular Formula | C₉H₂₀ClN | [1][3] |

| Molecular Weight | 177.71 g/mol | |

| Appearance | White to light yellow or light orange powder/crystal | [1][4] |

| Melting Point | 198 °C | [3] |

Purity and Impurity Profile

Commercial grades of this compound are typically available in purities of >98.0% or ≥99%.[1][4] The primary impurities of concern are water and residual halides from the synthesis process.

Table 2: Typical Purity Specifications and Impurity Limits

| Parameter | Specification | Reference |

| Purity (Assay) | >98.0% or ≥99% (by Titration) | [1][4] |

| Water Content | ≤0.5% | |

| Halide Impurities | Not specified by most suppliers, but a critical parameter to control. |

Experimental Protocols

This section details the recommended analytical methods for the comprehensive quality control of this compound.

Assay Determination by Argentometric Titration (Mohr's Method)

This method determines the chloride content of the ionic liquid, which is then used to calculate the assay of this compound. The principle involves the titration of the chloride ion with a standardized silver nitrate (B79036) solution, forming a silver chloride precipitate. The endpoint is detected by the formation of a red-brown silver chromate (B82759) precipitate.[5]

Reagents and Equipment:

-

Standardized 0.1 M Silver Nitrate (AgNO₃) solution

-

Potassium Chromate (K₂CrO₄) indicator solution (5% w/v in water)

-

Distilled or deionized water

-

Analytical balance

-

Burette, pipette, and conical flasks

Procedure:

-

Accurately weigh approximately 150-200 mg of this compound into a 250 mL conical flask.

-

Dissolve the sample in 50 mL of distilled water.

-

Add 1 mL of potassium chromate indicator solution. The solution should have a faint lemon-yellow color.[5]

-

Titrate with the standardized 0.1 M silver nitrate solution with constant swirling.

-

The endpoint is reached upon the first appearance of a permanent faint red-brown or pinkish-yellow precipitate of silver chromate.[5][6]

-

Record the volume of silver nitrate solution consumed.

-

Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.

Calculation: Assay (% w/w) = [(V_sample - V_blank) × M_AgNO₃ × MW_BMP] / [W_sample × 10]

Where:

-

V_sample = Volume of AgNO₃ solution consumed by the sample (mL)

-

V_blank = Volume of AgNO₃ solution consumed by the blank (mL)

-

M_AgNO₃ = Molarity of the AgNO₃ solution (mol/L)

-

MW_BMP = Molecular weight of this compound (177.71 g/mol )

-

W_sample = Weight of the sample (g)

Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in ionic liquids.

Reagents and Equipment:

-

Karl Fischer titrator (coulometric or volumetric)

-

Anhydrous methanol (B129727) or a suitable Karl Fischer solvent

-

Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)

-

Dry glassware

Procedure (Volumetric Method):

-

Condition the titration cell with the Karl Fischer solvent to a low, stable drift.

-

Accurately weigh a suitable amount of this compound into a dry, sealed vial.

-

Inject a known weight of the sample into the titration cell.

-

The titration will commence automatically and stop at the endpoint.

-

The instrument software will calculate the water content.

Analysis of Organic Cation and Non-Volatile Impurities by HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for the analysis of the 1-butyl-1-methylpyrrolidinium cation and other non-volatile organic impurities. ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like quaternary ammonium salts that lack a strong chromophore.[7]

Instrumentation and Conditions (starting point for method development):

-

HPLC System: Quaternary pump, autosampler, column oven, and ELSD.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from high aqueous to high organic content to elute the polar cation and any less polar impurities. A starting point could be 95% A to 5% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

ELSD Settings:

-

Nebulizer Temperature: 30-40 °C.

-

Evaporator Temperature: 40-60 °C.

-

Gas Flow (Nitrogen): 1.5 - 2.0 L/min.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Assay and Purity by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[8][9] It relies on the direct proportionality between the integrated NMR signal area and the number of nuclei.[10]

Instrumentation and Materials:

-

NMR spectrometer (≥400 MHz recommended for better signal dispersion).

-

High-precision NMR tubes.

-

Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone).

Procedure:

-

Accurately weigh a precise amount of this compound and the internal standard into a vial.

-

Dissolve the mixture in a known volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

-

Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.

Calculation: The purity of the analyte can be calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical procedures.

Caption: Workflow for Assay Determination by Argentometric Titration.

Caption: Workflow for HPLC-ELSD Analysis of Organic Impurities.

Caption: General Quality Control Workflow for BMP.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, >99% | IoLiTec [iolitec.de]

- 4. This compound 479500-35-1 | 東京化成工業株式会社 [tcichemicals.com]

- 5. canterbury.ac.nz [canterbury.ac.nz]

- 6. rrcap.ait.ac.th [rrcap.ait.ac.th]

- 7. agilent.com [agilent.com]

- 8. emerypharma.com [emerypharma.com]

- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Technical Guide: Physicochemical Properties of 1-Butyl-1-methylpyrrolidinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight and density of the ionic liquid 1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl). The information is presented to support research and development activities where this compound is of interest.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 177.71 g/mol | [1][2] |

| 177.72 g/mol | [3][4][5] | |

| Density | Not available in cited literature | |

| Formula | C₉H₂₀ClN | [3][4][5] |

| CAS Number | 479500-35-1 | [1] |

Experimental Protocols: Determination of Density for Ionic Liquids

Objective: To accurately measure the density of an ionic liquid across a range of temperatures.

Apparatus:

-

Oscillating U-tube densimeter: This instrument measures the density of liquids by relating the oscillation period of a U-shaped tube to the mass of the liquid contained within it.

-

Temperature control unit: Integrated with the densimeter to maintain precise temperature control.

-

Syringe: For sample injection.

-

Cleaning solvents: (e.g., acetone, deionized water)

-

Nitrogen or dry air source: For drying the U-tube.

Procedure:

-

Calibration:

-

Calibrate the densimeter using two standards of known density, typically dry air and deionized water.

-

Perform the calibration at atmospheric pressure and the desired starting temperature.

-

-

Sample Preparation:

-

Ensure the ionic liquid sample is free of impurities and has been thoroughly dried to minimize the influence of water content on the density measurement.

-

-

Measurement:

-

Inject the ionic liquid sample into the measurement cell of the densimeter using a syringe, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate at the set temperature.

-

Record the density reading once the value stabilizes.

-

Measurements are typically performed over a range of temperatures, with the instrument automatically adjusting and stabilizing at each set point.

-

-

Cleaning:

-

After measurement, thoroughly clean the U-tube with appropriate solvents to remove all traces of the ionic liquid.

-

Dry the tube completely with a stream of nitrogen or dry air before the next measurement.

-

Workflow for Physicochemical Characterization

The logical workflow for the complete physicochemical characterization of an ionic liquid like this compound is depicted below. This process ensures a systematic and comprehensive data collection for the material.

Caption: Workflow for the physicochemical characterization of ionic liquids.

References

- 1. Physicochemical and thermodynamic properties of pyrrolidinium-based ionic liquids and their binary mixtures with carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. This compound | C9H20ClN | CID 11769095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, >99% | IoLiTec [iolitec.de]

A Comprehensive Technical Guide to 1-Butyl-1-methylpyrrolidinium chloride (BMPyrr Cl) and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Butyl-1-methylpyrrolidinium (B1250683) chloride (BMPyrr Cl), an ionic liquid with diverse applications in research and development. This document covers its nomenclature, physicochemical properties, and key experimental data, with a focus on its toxicological profile and interactions with biological systems. Detailed experimental protocols and visual representations of molecular interactions and experimental workflows are provided to support researchers in their understanding and application of this compound.

Nomenclature and Synonyms

1-Butyl-1-methylpyrrolidinium chloride is known by several synonyms in scientific literature and commercial products. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

| Synonym | Abbreviation |

| N-Butyl-N-methylpyrrolidinium chloride | BMPyrr Cl |

| Butylmethylpyrrolidinium chloride | PYR14 Cl |

| Pyrrolidinium, 1-butyl-1-methyl-, chloride | PY14 Cl |

| [Bmpyr]Cl | - |

CAS Number: 479500-35-1[1][2] Molecular Formula: C9H20ClN[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 177.71 g/mol [3][4] |

| Appearance | White to light yellow powder or crystals[5] |

| Melting Point | 198 °C[1][2] |

| Water Solubility | Soluble[5] |

| pH (in H2O at 25°C) | 8[5] |

| Storage Conditions | Room temperature, under inert atmosphere[5] |

Toxicological Profile

Extensive toxicity studies have been conducted on this compound by the National Toxicology Program (NTP). The following tables summarize key findings from 3-month drinking water studies in Sprague Dawley rats and B6C3F1/N mice.

Survival and Body Weight Effects in Rodents

| Species | Sex | Exposure Concentration (mg/mL) | Survival | Mean Body Weight Change Relative to Control |

| Rat | Male | 1 | 10/10 | 98% |

| 3 | 10/10 | 93% | ||

| 6 | 10/10 | 88% | ||

| Rat | Female | 1 | 10/10 | 100% |

| 3 | 10/10 | 97% | ||

| 6 | 10/10 | 94% | ||

| Mouse | Male | 1 | 10/10 | 101% |

| 3 | 10/10 | 98% | ||

| 10 | 10/10 | 91% | ||

| Mouse | Female | 1 | 10/10 | 100% |

| 3 | 10/10 | 98% | ||

| 10 | 10/10 | 93% |

Water Consumption in Rodents

| Species | Sex | Exposure Concentration (mg/mL) | Average Water Consumption ( g/day ) |

| Rat | Male | 0 (Control) | 31 |

| 1 | 30 | ||

| 3 | 28 | ||

| 6 | 25 | ||

| Rat | Female | 0 (Control) | 24 |

| 1 | 24 | ||

| 3 | 22 | ||

| 6 | 21 | ||

| Mouse | Male | 0 (Control) | 6.9 |

| 1 | 6.7 | ||

| 3 | 6.2 | ||

| 10 | 5.1 | ||

| Mouse | Female | 0 (Control) | 7.1 |

| 1 | 6.9 | ||

| 3 | 6.5 | ||

| 10 | 5.4 |

Experimental Protocols

Three-Month Toxicity Study in Rodents (NTP Protocol)

This section details the methodology used in the 3-month drinking water toxicity studies of this compound.

Animal Model:

-

Species: Sprague Dawley (Hsd:Sprague Dawley® SD®) rats and B6C3F1/N mice.

-

Supplier: Envigo, Frederick, MD (rats) and Frederick, MD (mice).

-

Age at Start of Study: 6 to 7 weeks.

-

Acclimation Period: 11 days (rats) and 12 days (mice).

-

Housing: Animals were housed individually.

Dosing:

-

Route of Administration: Drinking water.

-

Exposure Groups: Groups of 10 male and 10 female rats and mice were exposed to different concentrations of BMPyrr Cl.

-

Dose Formulation: this compound was dissolved in drinking water to achieve the target concentrations. Formulations were prepared every 2 weeks.

Observations:

-

Survival and Clinical Observations: Animals were observed twice daily.

-

Body Weights: Body weights were recorded at the start of the study, weekly thereafter, and at the end of the study.

-

Water Consumption: Water consumption was measured twice per week.

Necropsy and Histopathology:

-

At the end of the 3-month study, a complete necropsy was performed on all animals.

-

Tissues were collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic examination.

Molecular Interactions and Experimental Workflows

Interaction with Human Organic Cation Transporter 2 (hOCT2)

This compound has been identified as both a substrate and an inhibitor of the human organic cation transporter 2 (hOCT2). This transporter plays a significant role in the disposition of various drugs and endogenous compounds. The interaction of BMPyrr Cl with hOCT2 can lead to potential drug-drug interactions.

Caption: Interaction of BMPyrr Cl with the hOCT2 transporter.

Generalized Workflow for Ionic Liquid-Based Drug Delivery System Preparation

The following diagram illustrates a general workflow for the preparation of a drug delivery system using an ionic liquid like this compound. This represents a typical procedure, and specific parameters may need to be optimized for a particular active pharmaceutical ingredient (API).

Caption: Generalized workflow for drug delivery system preparation.

References

- 1. Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dose and route on the disposition and kinetics of this compound in male F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, this compound, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Chloride in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the ionic liquid 1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMP]Cl) in various electrochemical applications. [BMP]Cl and its formulations are versatile electrolytes known for their wide electrochemical windows, thermal stability, and utility in electrodeposition and energy storage systems.

Overview of Applications

1-Butyl-1-methylpyrrolidinium chloride is a key component in formulating ionic liquid electrolytes for a range of electrochemical applications. Its primary uses include:

-

Electrodeposition of Metals and Alloys: [BMP]Cl, typically mixed with metal salts like aluminum chloride (AlCl₃), serves as a stable electrolyte for the deposition of reactive metals such as aluminum, as well as various alloys. The composition of the electrolyte, particularly the molar ratio of [BMP]Cl to the metal salt, is a critical parameter that influences the morphology and properties of the deposited layer. For instance, electrolytes containing [BMP]Cl have been shown to produce nanocrystalline aluminum deposits.[1]

-

Electrolytes for Batteries: Pyrrolidinium-based ionic liquids, including those derived from [BMP]Cl, are promising electrolytes for lithium-ion, lithium-sulfur, and lithium-air batteries.[2][3][4] Their non-flammability and high ionic conductivity contribute to the safety and performance of these energy storage devices.[2] The choice of the anion (e.g., bis(trifluoromethylsulfonyl)imide - TFSI⁻ or bis(fluorosulfonyl)imide - FSI⁻) in conjunction with the [BMP]⁺ cation significantly impacts the electrolyte's properties and its compatibility with electrode materials.[5]

-

Electrochemical Studies: The wide electrochemical window of [BMP]-based ionic liquids makes them suitable media for studying the redox behavior of various chemical species without interference from the solvent.[6]

-

Supercapacitors: [BMP]-based electrolytes are also explored for use in electric double-layer capacitors (EDLCs) due to their ability to operate at high voltages.[7]

Physicochemical and Electrochemical Properties

The properties of 1-Butyl-1-methylpyrrolidinium-based ionic liquids are highly dependent on the constituent anion. The following tables summarize key quantitative data for some common [BMP]-based electrolytes.

Table 1: General Physicochemical Properties of [BMP]TFSI

| Property | Value | Temperature (°C) | Pressure (atm) |

| Purity | >99.5% | - | - |

| Density | 1.4 g/cm³ | 25 | 1 |

| Sound Speed | 1269 m/s | 25 | 1 |

| Electrical Conductivity | 0.277 S/m | 25 | 1 |

| Surface Tension | 0.034 N/m | 20 | 1 |

| Thermal Conductivity | 0.125 W/m/K | 20 | 1 |

| Melting Point | -6 °C | - | - |

| Fusion Enthalpy | 11 kJ/mol | - | - |

Data sourced from Monils Chem.[8]

Table 2: Electrochemical Stability Windows of [BMP]-Based Ionic Liquids

| Ionic Liquid | Cathodic Limit (V vs. Fc/Fc⁺) | Anodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |

| [BMP]NTf₂ | -3.5 | 2.4 | 5.9 |

| [BMP]Nf₂ | -2.5 | 2.8 | 5.3 |

Data sourced from Jung et al.[6]

Experimental Protocols

Protocol for Electrodeposition of Aluminum

This protocol describes the electrodeposition of nanocrystalline aluminum from a [BMP]Cl/AlCl₃ ionic liquid electrolyte.[1]

Materials:

-

This compound ([BMP]Cl)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Substrate for deposition (e.g., Gold, Copper, or Silver-coated textile)[1]

-

Three-electrode electrochemical cell

-

Working electrode (substrate)

-

Counter electrode (e.g., Aluminum wire or coil)

-

Reference electrode (e.g., Aluminum wire in the same electrolyte)

-

Potentiostat/Galvanostat

-

Inert atmosphere glovebox (e.g., Argon-filled with H₂O and O₂ levels < 1 ppm)

-

Heating system for the electrochemical cell

Procedure:

-

Electrolyte Preparation:

-

Inside the glovebox, carefully and slowly add anhydrous AlCl₃ to [BMP]Cl with stirring. The reaction is exothermic.

-

A common molar ratio for aluminum deposition is 40 mol% [BMP]Cl to 60 mol% AlCl₃.[1]

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside the glovebox.

-

Place the prepared electrolyte in the cell.

-

Position the working, counter, and reference electrodes in the electrolyte.

-

-

Electrodeposition:

-

Heat the electrochemical cell to the desired temperature (e.g., 100 °C for nanocrystalline deposits).[1]

-

Perform cyclic voltammetry to determine the deposition potential of aluminum. Typically, the deposition occurs at potentials negative to the Al/Al(III) redox potential.[2]

-

Apply a constant potential (potentiostatic deposition) or constant current (galvanostatic deposition) to deposit aluminum onto the substrate. For example, a potential of -1.0 V has been used for deposition on a Cu substrate.[9]

-

-

Post-Deposition Treatment:

-

After deposition, carefully remove the coated substrate from the cell.

-

Wash the substrate with a suitable solvent (e.g., anhydrous toluene) to remove residual ionic liquid.

-

Dry the substrate under vacuum.

-

-

Characterization:

-

Characterize the morphology and composition of the deposited aluminum layer using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

-

Caption: Workflow for Aluminum Electrodeposition.

Protocol for Cyclic Voltammetry Studies

This protocol outlines a general procedure for conducting cyclic voltammetry (CV) in a [BMP]-based ionic liquid to study the electrochemical behavior of an analyte.

Materials:

-

[BMP]-based ionic liquid (e.g., [BMP]Cl or a derivative with a different anion)

-

Analyte of interest

-

Three-electrode electrochemical cell

-

Working electrode (e.g., Glassy carbon, Platinum, Gold)[10]

-

Counter electrode (e.g., Platinum wire or mesh)[10]

-

Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire)[10]

-

Potentiostat/Galvanostat

-

Inert atmosphere glovebox (if analyte is air or moisture sensitive)

Procedure:

-

Electrolyte Preparation:

-

If necessary, dry the ionic liquid under vacuum to remove residual water.

-

Dissolve the analyte in the ionic liquid at the desired concentration.

-

-

Cell Assembly:

-

Assemble the three-electrode cell.

-

Ensure the working electrode is polished and clean before use.

-

Place the electrolyte containing the analyte into the cell.

-

Immerse the electrodes in the solution.

-

-

Data Acquisition:

-

Connect the cell to the potentiostat.

-

Set the CV parameters:

-

Initial and final potentials (defining the potential window to be scanned).

-

Vertex potentials.

-

Scan rate (e.g., 50-100 mV/s, can be varied to study reaction kinetics).[10]

-

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Analyze the voltammogram to identify redox peaks (oxidation and reduction).

-

Determine peak potentials, peak currents, and peak separations to understand the thermodynamics and kinetics of the electrochemical process.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Building an electrochemical series of metals in pyrrolidinium-based ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03598J [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Butyl-1-methylpyrrolidinium Chloride as a Potential Electrolyte in Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium (B1250683) chloride ([BMPy]Cl) is an ionic liquid (IL) composed of a pyrrolidinium (B1226570) cation and a chloride anion.[1] Ionic liquids are a class of salts that are liquid at low temperatures (typically below 100°C) and have gained significant attention as potential electrolytes in various electrochemical energy storage devices. Their desirable properties include low volatility, non-flammability, high thermal stability, and a wide electrochemical stability window.[2] The 1-butyl-1-methylpyrrolidinium ([BMPy]⁺) cation is a common component of ILs investigated for battery applications, often paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI).[2][3] While [BMPy]Cl itself is not commonly reported as a primary battery electrolyte, these notes will explore its potential applications, challenges, and the experimental protocols required for its evaluation.

Physicochemical Properties and Challenges

A significant challenge for the use of neat 1-Butyl-1-methylpyrrolidinium chloride as a battery electrolyte is its high melting point of 198°C.[4] This severely limits its application in room-temperature battery systems. However, it could be considered for high-temperature batteries or as a component in electrolyte mixtures to modify the properties of the overall electrolyte.

Potential Applications in Battery Systems

While direct evidence of [BMPy]Cl as a primary electrolyte in lithium-ion, sodium-ion, or zinc-ion batteries is limited, its constituent ions suggest potential areas of investigation:

-

High-Temperature Batteries: Due to its anticipated high thermal stability, a common feature of pyrrolidinium-based ILs, [BMPy]Cl could be a candidate for batteries operating at elevated temperatures where conventional organic solvents would fail.[5]

-

Component in Mixed Electrolytes: [BMPy]Cl could be used as an additive in other liquid electrolytes to enhance certain properties. For instance, the chloride ion can play a role in the formation of the solid electrolyte interphase (SEI) on electrode surfaces.

-

Precursor for Other Ionic Liquids: [BMPy]Cl can serve as a starting material for the synthesis of other pyrrolidinium-based ionic liquids with different anions through metathesis reactions.[6]

-

Electrolytes for Specific Battery Chemistries: Chloride-containing ionic liquids have been explored in aluminum-ion batteries, where chloroaluminate anions are electrochemically active.

Data Presentation: Comparative Physicochemical and Electrochemical Properties

Due to the limited data available for this compound as a battery electrolyte, the following table presents a comparison with the well-characterized 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI]). This comparison helps to infer the potential properties of [BMPy]Cl.

| Property | This compound ([BMPy]Cl) | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI]) |

| Molecular Formula | C₉H₂₀ClN | C₁₁H₂₀F₆N₂O₄S₂ |

| Molecular Weight | 177.71 g/mol [1] | 422.41 g/mol [7] |

| Melting Point | 198 °C[4] | -18 °C[7] |

| Ionic Conductivity | Data not available (expected to be low in solid state) | 2.0 mS/cm[7] |

| Electrochemical Stability Window | Data not available (inferred to be narrower than TFSI-based ILs) | > 5 V[3] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of [BMPy]Cl and its evaluation as a potential battery electrolyte. These are generalized procedures and may require optimization.

Protocol 1: Synthesis of this compound ([BMPy]Cl)

This protocol is adapted from the synthesis of similar pyrrolidinium halide salts.[6]

Materials:

-

N-methylpyrrolidine

-

Acetonitrile (B52724) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add N-methylpyrrolidine to a round-bottom flask containing anhydrous acetonitrile.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of 1-chlorobutane dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Remove the acetonitrile under reduced pressure.

-

Wash the resulting solid product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the white solid product under vacuum to yield this compound.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of a [BMPy]Cl-based Electrolyte

Due to the high melting point of [BMPy]Cl, a practical electrolyte would likely be a mixture with a salt of the working ion (e.g., LiCl, NaCl, ZnCl₂) and potentially a co-solvent.

Materials:

-

This compound ([BMPy]Cl), dried under vacuum.

-

Lithium chloride (LiCl), battery grade, dried under vacuum.

-

Propylene (B89431) carbonate (PC), anhydrous.

Procedure:

-

Inside an argon-filled glovebox, dissolve the desired amount of LiCl in anhydrous propylene carbonate.

-

Gradually add the dried [BMPy]Cl to the solution while stirring until a homogeneous mixture is obtained.

-

The molar ratio of [BMPy]Cl to LiCl and the concentration of the salts in the co-solvent should be varied to optimize ionic conductivity and other electrochemical properties.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 3: Electrochemical Characterization

1. Ionic Conductivity Measurement:

-

Use a conductivity meter with a dip-type or flow-through cell inside a glovebox.

-

Measure the conductivity of the prepared electrolyte at various temperatures to determine its temperature dependence.

2. Electrochemical Stability Window (ESW) Measurement:

-

Assemble a three-electrode cell inside a glovebox using a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺ or a lithium metal pseudo-reference).

-

Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) on the electrolyte at a slow scan rate (e.g., 1-5 mV/s).

-

The ESW is determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte.

3. Battery Assembly and Testing (Example: Lithium-ion half-cell):

-

Electrode Preparation: Prepare a cathode slurry (e.g., LiCoO₂, carbon black, and PVDF binder in NMP) and cast it onto an aluminum foil current collector. Prepare an anode by using lithium metal foil.

-

Cell Assembly: Assemble a coin cell (e.g., CR2032) inside a glovebox in the following order: cathode, separator soaked in the [BMPy]Cl-based electrolyte, and lithium metal anode.

-

Electrochemical Testing:

-

Cyclic Voltammetry (CV): Cycle the cell at a slow scan rate within the appropriate voltage window to observe the redox peaks corresponding to lithium intercalation and deintercalation.

-

Galvanostatic Cycling: Charge and discharge the cell at various C-rates (e.g., C/10, C/5, 1C) to evaluate its specific capacity, coulombic efficiency, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before and after cycling to investigate changes in the internal resistance and the solid electrolyte interphase (SEI).

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for electrochemical testing of a [BMPy]Cl-based electrolyte.

Caption: Simplified mechanism of ion transport during battery discharge.

References

- 1. 1-ブチル-1-メチルピロリジニウムクロリド ≥99% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, >99% | IoLiTec [iolitec.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-丁基-1-甲基吡咯烷双(三氟甲磺酰)亚胺 for electrochemistry, ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]

Application of 1-Butyl-1-methylpyrrolidinium Chloride in Catalysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium chloride, often abbreviated as [BMPyrr][Cl], is a versatile ionic liquid that has garnered significant attention in the field of catalysis. Its unique physicochemical properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of organic and inorganic compounds, make it a promising medium and catalyst for various chemical transformations.[1][2][3] This document provides detailed application notes and protocols for the use of [BMPyrr][Cl] in catalytic applications, with a focus on its role as a solvent in synthesis and as a phase-transfer catalyst.

Core Applications in Catalysis

This compound has demonstrated utility in several key areas of catalysis:

-

Solvent for Synthesis: Its ability to dissolve diverse reactants makes it an effective reaction medium, particularly in the synthesis of inorganic complexes.

-

Phase-Transfer Catalyst: [BMPyrr][Cl] can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, notably in oxidation and alkylation reactions.

Application 1: Solvent in the Synthesis of Oxychloridoselenites

This compound serves as a suitable solvent for the synthesis of novel oxychloridoselenites. Its non-volatile and stable nature provides a controlled environment for the reaction of sensitive reagents like selenium tetrachloride (SeCl₄), selenium dioxide (SeO₂), and selenium oxychloride (SeOCl₂).

Experimental Protocol: Synthesis of Oxychloridoselenites

This protocol describes the general procedure for the synthesis of various oxychloridoselenite anions using [BMPyrr][Cl] as a solvent.

Materials:

-

This compound ([BMPyrr][Cl]) (≥99%)

-

Selenium tetrachloride (SeCl₄)

-

Selenium dioxide (SeO₂)

-

Selenium oxychloride (SeOCl₂)

-

Anhydrous reaction vessel

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

In a dry reaction vessel under an inert atmosphere, add this compound.

-

To the ionic liquid, add the selenium-containing starting materials (e.g., SeCl₄ and SeO₂, or SeOCl₂). The molar ratios of the reactants will determine the final oxychloridoselenite product.

-

The reaction mixture is then heated to a temperature ranging from 20 to 80 °C. The specific temperature and reaction time will depend on the desired product.

-

After the reaction is complete, the product can be isolated. As the products are often crystalline, isolation may be achieved by filtration or decantation of the ionic liquid.

-

The isolated product should be washed with a suitable solvent to remove any residual ionic liquid and unreacted starting materials.

-

Characterize the final product using appropriate analytical techniques such as X-ray crystallography and infrared spectroscopy.

Quantitative Data:

The following table summarizes the synthesis of a specific oxychloridoselenite using [BMPyrr][Cl].

| Product | Starting Materials | Reaction Temperature (°C) |

| [BMPyr]₂[Se₄Cl₁₄O₂] | SeCl₄, SeO₂ | 20 - 80 |

| [BMPyr]₂[Se₂Cl₆O₂] | SeOCl₂ | 20 - 80 |

| [BMPyr]₂[Se₆Cl₁₄O₆] | SeOCl₂ | 20 - 80 |

Note: The original literature does not provide specific yields for these syntheses, but rather focuses on the structural characterization of the novel compounds formed.

Logical Relationship Diagram:

Caption: Workflow for the synthesis of oxychloridoselenites using [BMPyrr][Cl].

Application 2: Phase-Transfer Catalysis

This compound is a potential phase-transfer catalyst for various organic reactions, including oxidations and alkylations. In such systems, the pyrrolidinium (B1226570) cation forms an ion pair with the reacting anion, transporting it from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. This facilitates the reaction between otherwise immiscible reactants.

General Experimental Protocol for Phase-Transfer Catalyzed Reactions

The following is a generalized protocol. Specific conditions such as catalyst loading, temperature, and reaction time will need to be optimized for each specific transformation.

Materials:

-

This compound ([BMPyrr][Cl])

-

Organic substrate

-

Aqueous or solid inorganic reagent (e.g., oxidizing agent, alkylating agent)

-

Organic solvent

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a reaction flask, dissolve the organic substrate in a suitable organic solvent.

-

Add the aqueous solution or solid inorganic reagent.

-

Add a catalytic amount of this compound (typically 1-10 mol%).

-

Stir the biphasic mixture vigorously to ensure efficient mass transfer between the phases.

-

Heat the reaction to the desired temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water and/or brine to remove the ionic liquid and any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by a suitable method such as column chromatography, distillation, or recrystallization.